Tris[(3-methylcyclopentyl)methyl]alumane
Description
Tris[(3-methylcyclopentyl)methyl]alumane is a tertiary organoaluminum compound characterized by three bulky (3-methylcyclopentyl)methyl substituents bonded to an aluminum center. Its structure imparts unique steric and electronic properties, influencing reactivity, solubility, and stability. Organoalumanes are widely used in catalysis, polymer synthesis, and reduction reactions, with reactivity modulated by substituent steric bulk and electronic effects .
Properties
CAS No. |
62618-43-3 |
|---|---|
Molecular Formula |
C21H39Al |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tris[(3-methylcyclopentyl)methyl]alumane |
InChI |
InChI=1S/3C7H13.Al/c3*1-6-3-4-7(2)5-6;/h3*6-7H,1,3-5H2,2H3; |
InChI Key |
BNIHYBYKBRIOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C[Al](CC2CCC(C2)C)CC3CCC(C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(3-methylcyclopentyl)methyl]alumane typically involves the reaction of aluminum trichloride with 3-methylcyclopentylmethyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tris[(3-methylcyclopentyl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The compound can undergo substitution reactions where the 3-methylcyclopentylmethyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Reduction: Aluminum hydrides.
Substitution: Various substituted aluminum compounds depending on the reagents used.
Scientific Research Applications
Tris[(3-methylcyclopentyl)methyl]alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in targeted drug delivery and imaging.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Tris[(3-methylcyclopentyl)methyl]alumane involves its ability to form stable complexes with other molecules. The aluminum center can coordinate with various ligands, facilitating reactions such as polymerization or catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing reactive intermediates and lowering the activation energy of chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethylalumane (Al(CH₃)₃)
- Structure and Bonding: Trimethylalumane features three methyl groups bonded to aluminum.
- Reactivity : Reacts violently with protic solvents (e.g., water, alcohols) and participates in alkylation and polymerization reactions. For example, it is used as a co-catalyst in Ziegler-Natta polymerization .
- Applications : Widely employed in industrial processes, such as olefin polymerization and semiconductor deposition, due to its strong Lewis acidity and low molecular weight (72.087 g/mol) .
Tris(decyl)alumane (Al(C₁₀H₂₁)₃)
- Structure and Bonding: Contains three linear decyl chains (C₁₀H₂₁), resulting in a high molecular weight (C₃₀H₆₃Al) and hydrophobic character. The long alkyl chains enhance solubility in nonpolar solvents but reduce Lewis acidity .
- Reactivity : Less reactive than trimethylalumane due to steric hindrance and electron-donating alkyl groups. Suitable for controlled reductions or reactions requiring milder conditions .
- Applications : Utilized in specialty organic synthesis where slower reaction kinetics are advantageous, such as selective reductions of sensitive substrates .
Tris(1,4-dihydropyrid-1-yl)alumane
- Structure and Bonding : Features nitrogen-containing dihydropyridyl ligands, enabling π-interactions and altered electronic properties compared to alkyl-substituted alumanes. The ligand structure facilitates coordination chemistry and stabilized intermediates .
- Reactivity : Demonstrated in hydroalumination reactions with pyridines, forming stable adducts. This contrasts with the rapid hydrolysis of trimethylalumane, highlighting ligand-dependent stability .
- Applications: Potential use in selective reductions or as precursors for aluminum-containing heterocycles in medicinal chemistry .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Physical Properties |
|---|---|---|---|---|
| Tris[(3-methylcyclopentyl)methyl]alumane* | C₃₃H₅₇Al | ~481.8 | Branched cycloalkyl | Likely low solubility in polar solvents |
| Trimethylalumane | C₃H₉Al | 72.087 | Methyl | Pyrophoric, liquid at room temp |
| Tris(decyl)alumane | C₃₀H₆₃Al | 450.8 | Linear alkyl | Waxy solid, hydrophobic |
| Tris(1,4-dihydropyrid-1-yl)alumane | C₁₅H₁₈AlN₃ | 291.3 | Heterocyclic | Air-sensitive, crystalline solid |
*Estimated based on substituent structure.
Research Findings
- Steric Effects : Bulky substituents, as in this compound, reduce reactivity by shielding the aluminum center, enabling selectivity in catalytic processes. This contrasts with trimethylalumane, where minimal steric bulk permits rapid but indiscriminate reactions .
- Electronic Modulation : Electron-donating alkyl groups (e.g., in tris(decyl)alumane) decrease Lewis acidity compared to electron-withdrawing or π-accepting ligands (e.g., dihydropyridyl groups) .
- Ligand-Driven Stability : Nitrogen-containing ligands in tris(1,4-dihydropyrid-1-yl)alumane enhance stability against hydrolysis, a critical limitation of simpler trialkylalumanes .
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